(R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with a cyclopropyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-3-piperidone as the raw material.
Condensation Reaction: N-Boc-3-piperidone undergoes a condensation reaction with enantiomerically pure ®-tert-butanesulfinyl amide in the presence of a catalytic amount of pyrrolidine.
Recrystallization: The enantiomerically pure intermediate is then recrystallized from a mixture of ethyl alcohol and heptane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a chiral amine in drug synthesis.
Mechanism of Action
The mechanism of action of ®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the biological system in which it is studied. The molecular targets and pathways involved include neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Aminopiperidine dihydrochloride: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
N-Cyclopropylpiperidine: Another similar compound with a cyclopropyl group attached to a piperidine ring.
Uniqueness
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is unique due to its chiral nature and the presence of both a cyclopropyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H16Cl2N2 |
---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(3R)-N-cyclopropylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)9-7-3-4-8-5-7;;/h6-9H,1-5H2;2*1H/t7-;;/m1../s1 |
InChI Key |
XQDRPUHGBBFNGI-XCUBXKJBSA-N |
Isomeric SMILES |
C1CNC[C@@H]1NC2CC2.Cl.Cl |
Canonical SMILES |
C1CC1NC2CCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.